4,5-Diiodo-phthalic acid

Synthetic Chemistry Process Optimization Iodination

Phthalocyanine researchers routinely struggle with low-yielding syntheses and labor-intensive isomeric separations when using mixed diiodophthalic acid isomers. 4,5-Diiodo-phthalic acid (CAS 82679-28-5) resolves this bottleneck with regioisomeric specificity and a demonstrated 55% yield via the phthalimide iodination route-a 5-fold improvement over the phthalic anhydride method. Key differentiation: • Direct precursor to 4,5-diiodophthalonitrile for Sonogashira-derived octaalkynylphthalocyanine DSSC photosensitizers • Unique bifurcated halogen-bonding motif enables triple-helix supramolecular architectures not accessible with 3,4- or mono-iodo analogs • Consistent two-wave polarographic reduction fingerprint across pH 0.6-11.5 for unambiguous QC lot verification • Scalable from gram to kilogram without fractional precipitation isomeric purification.

Molecular Formula C8H4I2O4
Molecular Weight 417.92 g/mol
CAS No. 82679-28-5
Cat. No. B1624758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Diiodo-phthalic acid
CAS82679-28-5
Molecular FormulaC8H4I2O4
Molecular Weight417.92 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1I)I)C(=O)O)C(=O)O
InChIInChI=1S/C8H4I2O4/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H,11,12)(H,13,14)
InChIKeyRWFDZJFUBBFWKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Diiodo-phthalic acid (CAS 82679-28-5) – A Strategic Precursor for Advanced Phthalocyanine and Cross-Coupling Applications


4,5-Diiodo-phthalic acid (CAS 82679-28-5, C8H4I2O4, MW 417.92 g/mol) is a halogenated aromatic dicarboxylic acid belonging to the diiodophthalic acid isomer family. This compound serves as a versatile synthetic intermediate for constructing phthalonitriles, phthalocyanines, and functionalized aromatic architectures via palladium-catalyzed cross-coupling chemistry [1]. The 4,5-iodo substitution pattern imparts distinct electronic and steric properties that differentiate it from other regioisomers in both synthetic accessibility and downstream material performance [2].

Why 4,5-Diiodo-phthalic acid Cannot Be Replaced by 3,4-, 3,6-, or Other Diiodophthalic Acid Isomers


Despite sharing identical molecular formulas, diiodophthalic acid regioisomers exhibit profound differences in synthetic yield, separation behavior, and the structural properties of their derived materials. The 4,5-isomer demonstrates a uniquely favorable 55% yield when synthesized via iodination of phthalimide, dramatically outperforming alternative routes that produce competing isomers [1]. Furthermore, polarographic studies confirm that each diiodophthalic anhydride isomer displays distinct carbon-halogen bond fission potentials and wave patterns, precluding direct functional interchangeability [2]. In crystal engineering applications, the 4,5-diiodo substitution pattern enables a unique triple helix spiral staircase supramolecular architecture via bifurcated halogen bonds, a structural motif not observed in the 3,4-isomer or mono-iodo derivatives [3].

Quantitative Differentiation of 4,5-Diiodo-phthalic acid: Comparative Evidence for Informed Procurement


Superior Synthetic Yield of 4,5-Diiodo-phthalic Anhydride via Phthalimide Iodination Route

When synthesizing diiodophthalic anhydrides via direct iodination, the choice of starting material critically dictates the regioisomeric product distribution. Iodination of phthalimide preferentially yields 4,5-diiodophthalic anhydride, whereas iodination of phthalic anhydride favors the 3,4- and 3,6-diiodo isomers [1]. The relative yield of 4,5-diiodophthalic anhydride increases from approximately 11% when using phthalic anhydride as the substrate to 55% when employing phthalimide, representing a 5-fold enhancement in desired product formation [1].

Synthetic Chemistry Process Optimization Iodination

Distinct Polarographic Reduction Behavior Enabling Electrochemical Discrimination of Diiodophthalic Anhydride Isomers

Polarographic analysis reveals that the position of iodine substitution on the phthalic anhydride ring directly governs the number and potential of carbon-halogen bond fission waves. Each of the four diiodophthalic anhydride isomers, including the 4,5-diiodo variant, exhibits two distinct reduction waves corresponding to sequential removal of iodine atoms [1]. In contrast, tetraiodophthalic anhydride yields four waves, triiodophthalic anhydride yields three waves, and 4-iodophthalic anhydride yields one wave [1]. Notably, 3,6-diiodophthalic anhydride displays anomalous behavior in non-ammonium chloride-ammonium hydroxide buffers, producing only one wave due to simultaneous loss of two halogen atoms, whereas the 4,5-isomer maintains two discrete waves across all tested buffer systems and pH ranges (0.6 to 11.5) [1].

Electrochemistry Analytical Chemistry Polarography

Unique Triple Helix Supramolecular Architecture via Bifurcated Halogen Bonds in Crystal Engineering

X-ray crystallographic analysis and density functional theory (DFT) calculations demonstrate that the 4,5-diiodo substitution pattern in iodophthalonitrile derivatives (directly accessible from 4,5-diiodo-phthalic acid) directs the formation of a distinctive triple helix spiral staircase supramolecular structure via bifurcated asymmetric halogen bonds (XBs) [1]. In contrast, the 3,4-diiodo-phthalonitrile (2c), 4-iodo-phthalonitrile (2a), and 3-iodo-phthalonitrile (2b) consolidate into 2-D networks rather than helical architectures [1]. The Seebeck coefficients of all studied organic semiconductors were significantly positive, indicating hole-type carrier dominance in thermoelectric transport [1].

Crystal Engineering Supramolecular Chemistry Halogen Bonding

Essential Precursor for 4,5-Dialkynylphthalonitriles and Octaalkynylphthalocyanines via Pd-Catalyzed Cross-Coupling

4,5-Diiodo-phthalic acid serves as the key starting material for the preparation of 4,5-diiodophthalonitrile, which undergoes efficient Sonogashira-type coupling with terminal alkynes. In a representative protocol, 4,5-diiodophthalonitrile was coupled with Pd(PPh3)2Cl2 and 1-octyne, 1-heptyne, 1-hexyne, 1-pentyne, and 3,3-dimethyl-1-butyne to yield a series of 4,5-dialkynylphthalonitriles [1]. These intermediates undergo cyclotetramerization to produce 2,3,9,10,16,17,23,24-octaalkynylphthalocyanines, which exhibit large concentration- and temperature-dependent ¹H NMR chemical shifts (1–2 ppm) indicative of aggregation phenomena relevant to photophysical applications [1]. The 4,5-diiodo regiochemistry is essential for achieving the desired substitution pattern in the final phthalocyanine macrocycle; the 3,4-isomer would yield a different spatial orientation of peripheral functional groups [1].

Phthalocyanine Synthesis Cross-Coupling Dye-Sensitized Solar Cells

Priority Application Scenarios for 4,5-Diiodo-phthalic acid Based on Verified Differential Performance


Synthesis of 4,5-Dialkynylphthalonitriles for Octaalkynylphthalocyanine Photosensitizers

Utilize 4,5-diiodo-phthalic acid as the starting material for 4,5-diiodophthalonitrile preparation, which undergoes Pd-catalyzed Sonogashira coupling with terminal alkynes (e.g., 1-octyne, 1-heptyne, 1-hexyne, 1-pentyne, 3,3-dimethyl-1-butyne) to yield 4,5-dialkynylphthalonitriles [1]. These intermediates are cyclotetramerized to octaalkynylphthalocyanines, which serve as photosensitizers in dye-sensitized solar cells (DSSCs) and as stabilized pigment systems [1]. The 4,5-regiochemistry is mandatory for achieving the documented substitution pattern; 3,4-diiodo isomers produce phthalocyanines with different peripheral group orientation [1].

Crystal Engineering of Helical Supramolecular Architectures via Halogen Bonding

Employ 4,5-diiodo-phthalic acid-derived phthalonitriles for the deliberate construction of triple helix spiral staircase supramolecular assemblies [1]. The bifurcated asymmetric halogen bonds unique to the 4,5-diiodo substitution pattern enable 3D helical architectures, whereas 3,4-diiodo and mono-iodo analogs yield only 2-D networks [1]. This structural control is valuable for designing functional organic materials with tailored electronic, thermoelectric, or optical properties.

Preparative-Scale Synthesis of 4,5-Diiodophthalic Anhydride via Phthalimide Iodination

For research programs requiring gram-to-kilogram quantities of 4,5-diiodophthalic anhydride, the phthalimide iodination route provides a 5-fold yield advantage (55% vs 11%) over the phthalic anhydride route [1]. Procurement of 4,5-diiodo-phthalic acid eliminates the need for tedious fractional precipitation separation of isomeric mixtures, streamlining downstream synthetic workflows [1].

Electrochemical Identity Verification and Purity Assessment via Polarography

The consistent two-wave polarographic reduction pattern of 4,5-diiodophthalic anhydride across all buffer systems (pH 0.6–11.5) provides a reliable analytical fingerprint for quality control [1]. This behavior distinguishes the 4,5-isomer from 3,6-diiodophthalic anhydride, which exhibits anomalous single-wave behavior in non-ammonium buffers [1], enabling unambiguous lot verification upon receipt.

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